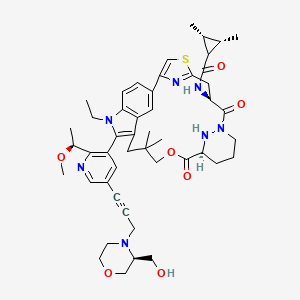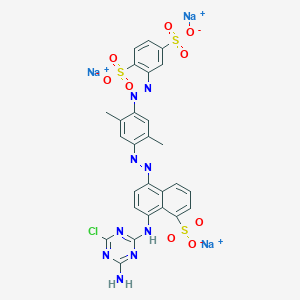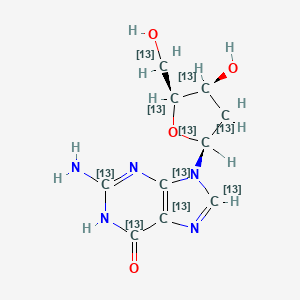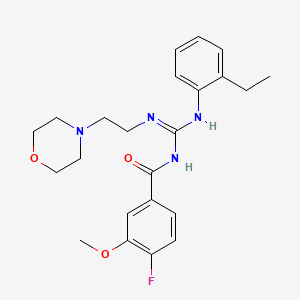
Antitrypanosomal agent 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 20 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people, particularly in sub-Saharan Africa and Latin America, leading to conditions such as sleeping sickness and Chagas disease . The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 20 typically involves multiple steps, starting from acyclic starting materials. For instance, benzylidene acetones and ammonium thiocyanates can be used as precursors . The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Antitrypanosomal agent 20 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Wirkmechanismus
The mechanism of action of antitrypanosomal agent 20 involves targeting specific molecular pathways in Trypanosoma species. It disrupts key cellular processes, such as DNA replication and mitochondrial function, leading to parasite death . The compound may also inhibit specific enzymes, such as dihydrofolate reductase-thymidylate synthase, which are crucial for parasite survival .
Vergleich Mit ähnlichen Verbindungen
Melarsoprol: An arsenic-based drug used to treat sleeping sickness.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Pentamidine: An aromatic diamidine used to treat early-stage sleeping sickness.
Uniqueness: Antitrypanosomal agent 20 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its potential for lower toxicity compared to existing treatments . Its unique mechanism of action and ability to overcome drug resistance make it a promising candidate for further development .
Eigenschaften
Molekularformel |
C23H29FN4O3 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[N-(2-ethylphenyl)-N'-(2-morpholin-4-ylethyl)carbamimidoyl]-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C23H29FN4O3/c1-3-17-6-4-5-7-20(17)26-23(25-10-11-28-12-14-31-15-13-28)27-22(29)18-8-9-19(24)21(16-18)30-2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,27,29) |
InChI-Schlüssel |
FWSUTZQNTIMKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=NCCN2CCOCC2)NC(=O)C3=CC(=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


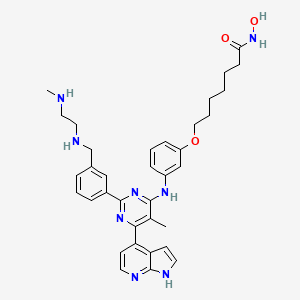
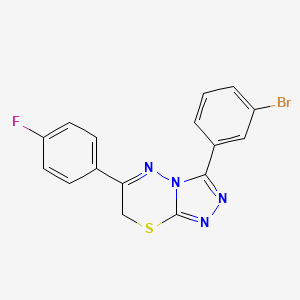
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
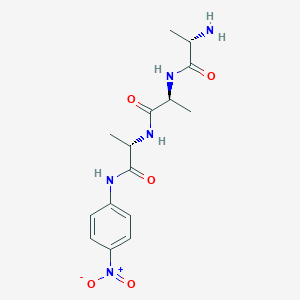

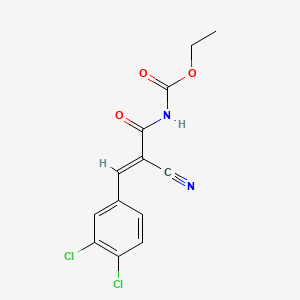

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
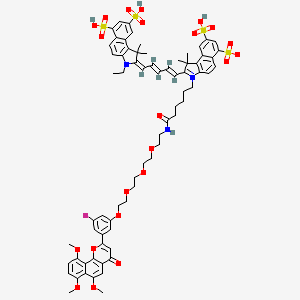
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
